molecular formula C7H3ClFNO3 B180649 3-Fluoro-4-nitrobenzoyl chloride CAS No. 157665-51-5

3-Fluoro-4-nitrobenzoyl chloride

Cat. No. B180649
M. Wt: 203.55 g/mol
InChI Key: DPAMLESDGWVDBW-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is also known by the synonyms 4-(Chlorocarbonyl)-2-fluoronitrobenzene and 4-(Chloroformyl)-2-fluoronitrobenzene .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzoyl chloride is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 291.8±20.0 °C at 760 mmHg, and a flash point of 130.3±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 .

For a similar compound, 4-Nitrobenzoyl chloride, it is used in the preparation of polysubstituted furanonaphthoquinoines . It is also involved in Michael addition, Henry reaction, O-alkylation and cycloaddition reactions . Further, it is employed as an intermediate in active pharmaceutical ingredient and dyes .

  • Pharmaceutical Industry

    • 3-Fluoro-4-nitrobenzoic acid, which is closely related to 3-Fluoro-4-nitrobenzoyl chloride, is used in the pharmaceutical industry as an intermediate for the synthesis of various types of medications . For example, it is used in the synthesis of 5-fluoro-2-methyl-1-(4-nitrophenyl)-1H-benzimidazole, which is an anti-ulcer medication .
  • Surface Engineering and Biomolecule Immobilization

    • 4-Fluoro-3-nitrophenyl azide, another similar compound, has applications in the field of surface engineering and the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This compound is used for rapid diagnostics .
  • Synthesis of Benzofurans

    • 4-Nitrobenzoyl chloride, a compound similar to 3-Fluoro-4-nitrobenzoyl chloride, reacts with triphenylphosphonium salt to synthesize benzofurans . These are potential positron emission tomography (PET) tracers .
  • Derivatisation of Adiol

    • 4-Nitrobenzoyl chloride has been used for the derivatisation of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .
  • Chemical Synthesis

    • 3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 . It’s possible that this compound is used in various chemical reactions as an intermediate or a reagent .
  • Pharmaceutical Industry

    • 3-Fluoro-4-nitrobenzoic acid, which is closely related to 3-Fluoro-4-nitrobenzoyl chloride, is used in the pharmaceutical industry as an intermediate for the synthesis of various types of medications . For example, it is used in the synthesis of 5-fluoro-2-methyl-1-(4-nitrophenyl)-1H-benzimidazole, which is an anti-ulcer medication .
  • Surface Engineering and Biomolecule Immobilization

    • 4-Fluoro-3-nitrophenyl azide, another similar compound, has applications in the field of surface engineering and the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This compound is used for rapid diagnostics .
  • Synthesis of Benzofurans

    • 4-Nitrobenzoyl chloride, a compound similar to 3-Fluoro-4-nitrobenzoyl chloride, reacts with triphenylphosphonium salt to synthesize benzofurans . These are potential positron emission tomography (PET) tracers .
  • Derivatisation of Adiol

    • 4-Nitrobenzoyl chloride has been used for the derivatisation of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .

Safety And Hazards

3-Fluoro-4-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .

Future Directions

While specific future directions for 3-Fluoro-4-nitrobenzoyl chloride are not mentioned in the search results, it is noted that 4-Nitrobenzoyl chloride, a related compound, has been used in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, and for the derivatization of Adiol, an endogenous proliferation agent of prostate cancer .

Relevant Papers The search results did not provide specific papers related to 3-Fluoro-4-nitrobenzoyl chloride .

properties

IUPAC Name

3-fluoro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMLESDGWVDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379155
Record name 3-fluoro-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzoyl chloride

CAS RN

157665-51-5
Record name 3-fluoro-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrobenzene carboxylic acid (18.0 g 1.0 eq, 0.10 mol) in THF (360 ml) at 0° C. was added thionyl chloride (56.7 ml, 8.0 eq, 0.78 mol) and DMF (1 ml.). The reaction was warmed to room temperature and stirred for 3.5 hours, after this point all starting material had been consumed. Thionyl chloride was then removed in vacuo to give 3-fluoro-4-nitrobenzoyl chloride as a yellow solid. This was dissolved in DCM (360 ml) and the solution added dropwise to a cooled solution of 880 ammonia in water (360 ml) with vigorous stirring. After the addition the reaction was stirred at room temperature for 15 minutes. The resultant precipitate was collected by filtration, and the filtrate was then filtered a further two more times. The three precipitates were each washed with cyclohexane (2×100 ml), dried in vacuo and combined to give the title compound as a yellow solid (13.32 g, 72 mmol, 74%). LCMS: [M+H]+=na, Rt=1.41 min, 100% purity.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
56.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 3-fluoro-4-nitro-benzoic acid (1.65 g, 8.91 mmol) in thionyl chloride (10 mL) was heated at reflux for 2 h. Excess thionyl chloride was evaporated in vacuo and the residue azeotroped with toluene to afford 3-fluoro-4-nitro-benzoyl chloride (1.7 g, 99%) as a brown oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 3-fluoro-4-nitrobenzoic acid (30 g, 162.0 mmol) in toluene (500 mL) was added SOCl2 (35 mL, 486 mmol). The reaction was heated to 110° C. at which point the reaction became homogeneous. The reaction was stirred at 110° C. for 3 h. The reaction had not gone to completion so an additional portion of SOCl2 (10 mL) was added. The reaction was stirred for an additional 3 h. A small amount of stalling material remained thus a final portion of SOCl2 (10 mL) was added and the reaction was heated for 2 h. The resulting green solution was cooled to room temperature and allowed to stand over night. The reaction mixture was filtered and concentrated in vacuo. Toluene (300 mL) was added to the resulting oil and removed under reduced pressure (2×). The product was used without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Into a solution of 3-fluoro-4-nitro-benzoic acid (4.0 g, 21.6 mmol) in anhydrous CH2Cl2 (200 mL) at 0° C. was slowly added oxalyl chloride (2.45 mL, 28.0 mmol) and a drop of DMF. The solution was stirred and allowed to warm to RT overnight before concentrating under reduced pressure to give 3 (4.39 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JA Montgomery, K Hewson… - Journal of Medicinal …, 1965 - ACS Publications
… 3-Fluoro-4-nitrobenzoyl Chloride.—A solution of 3-fluoro-4nitrobenzoic acid5 (15.0 g., 81.0mmoles) in freshlydistilled thionyl chloride (30 ml.) was refluxed for 5 hr. Excess SOCl2 was …
Number of citations: 5 pubs.acs.org
CJ Springer, I Niculescu-Duvaz… - Journal of medicinal …, 1994 - ACS Publications
… Di-ieri-butyl (3-fluoro-4-nitrobenzoyl)-L-glutamate (13) was made similarly from 3-fluoro4- nitrobenzoyl chloride. Both nitro compounds were reduced using catalytic hydrogen transfer …
Number of citations: 47 pubs.acs.org
M Rubin, HC Marks, H Wishinsky… - Journal of the American …, 1946 - ACS Publications
… prepared through 3fluoro-4-nitrobenzoyl chloride by reaction with diethylaminoethanol in benzene, followed by catalytic reduction of the nitro group. The esters of 2-chloro, 3-chloro and …
Number of citations: 5 pubs.acs.org
J Borisek, M Vizovisek, P Sosnowski… - Journal of medicinal …, 2015 - ACS Publications
… Thus, 3-fluoro-4-nitrobenzoyl chloride was coupled to 3 in 72% yield followed by Bechamp reduction of the nitro group into amino group which reacted in turn with 1-piperidinecarbonyl …
Number of citations: 26 pubs.acs.org
A Messore, VN Madia, L Pescatori… - Journal of medicinal …, 2018 - ACS Publications
… Compound 22b was prepared from 3-fluoro-4-nitrobenzoyl chloride by means of GP-I. 2-amino-4,5-dimethylphenol (3.70 g, 27 mmol); 100 mL THF; R f (n-hexane/ethyl acetate 1:1): 0.83…
Number of citations: 22 pubs.acs.org
J Pan, NS Mason, ML Debnath, CA Mathis… - Bioorganic & medicinal …, 2013 - Elsevier
To continue our efforts toward the development of 99m Tc PiB analogs, we have synthesized 24 neutral and lipophilic Re (as a surrogate of 99m Tc) 2-arylbenzothiazoles, and explored …
Number of citations: 27 www.sciencedirect.com
KS Lin, ML Debnath, CA Mathis, WE Klunk - Bioorganic & medicinal …, 2009 - Elsevier
As a first step toward the development of 99m Tc PiB analogs, we have synthesized six neutral Re 2-phenylbenzothiazoles via pendant or integrated approach. These Re compounds …
Number of citations: 52 www.sciencedirect.com

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